(S)-1-Boc-3-fluoropyrrolidine
Overview
Description
(S)-1-Boc-3-fluoropyrrolidine is a useful research compound. Its molecular formula is C9H16FNO2 and its molecular weight is 189.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Building Blocks in Medicinal Chemistry
(S)-1-Boc-3-fluoropyrrolidine has been recognized for its significance as a bifunctional building block in the synthesis of fluorinated pharmaceutical compounds. A notable synthesis pathway involves the regioselective bromofluorination of N-Boc-3-methylenepyrrolidine, underscoring the compound's utility in creating structurally complex and biologically active molecules (Verniest et al., 2010).
Stereoselective Synthesis
The compound's role extends to stereoselective synthesis, where its fluoroamination leads to anti or syn 3-fluoropyrrolidines. This process is influenced by the geometry of the alkene precursor, and the usage of N-tosyl or N-Boc nucleophiles aids in controlling stereoselectivity, although it introduces challenges such as competitive fluorodesilylation (Combettes et al., 2012).
Determination of Absolute Configuration
The compound plays a critical role in stereochemical studies as well. For instance, the absolute configuration of N-CBZ-3-fluoropyrrolidine-3-methanol enantiomers was determined using vibrational circular dichroism. This study involved chemical synthesis processes where the CBZ protecting group was exchanged with Boc, followed by several reaction steps, showcasing the compound's utility in advanced stereochemical analyses (Procopiou et al., 2016).
Kinetic Resolution and Selective Oxidation
Another application involves the kinetic resolution of N-Boc protected compounds, as seen in the synthesis of 3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine. The process leverages the catalytic capabilities of Pseudomonas fluorescens lipase and involves selective oxidation, highlighting the compound's role in enantioselective synthesis (Haddad & Larchevěque, 2005).
Application in Synthesis of Dipeptidyl Peptidase-IV Inhibitors
The compound is also instrumental in the study of metabolic activation of dipeptidyl peptidase-IV (DPP-IV) inhibitor analogs, where its fluoropyrrolidine moiety undergoes metabolic activation. This study provides insights into bioactivation mechanisms and the role of fluoropyrrolidine rings in the formation of chemically reactive intermediates (Xu et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl (3S)-3-fluoropyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUECTKVSIDXQQE-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594010 | |
Record name | tert-Butyl (3S)-3-fluoropyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479253-00-4 | |
Record name | tert-Butyl (3S)-3-fluoropyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594010 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 479253-00-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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